5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate
Description
The compound 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate features a biphenyl core substituted at the 3,4-positions with acetate groups and a 1,2,3-triazole ring at the 5-position.
Properties
Molecular Formula |
C31H25N3O4 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
[2-acetyloxy-3-[(4,5-diphenyltriazol-1-yl)methyl]-5-phenylphenyl] acetate |
InChI |
InChI=1S/C31H25N3O4/c1-21(35)37-28-19-26(23-12-6-3-7-13-23)18-27(31(28)38-22(2)36)20-34-30(25-16-10-5-11-17-25)29(32-33-34)24-14-8-4-9-15-24/h3-19H,20H2,1-2H3 |
InChI Key |
NBNLONYJAFFXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)CN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate typically involves a multi-step process. One common method includes the following steps:
Sonogashira Cross-Coupling Reaction: This step involves the palladium-catalyzed coupling of aroyl chlorides with aryl acetylenes to form 1,3-diarylprop-2-yn-1-ones.
1,3-Dipolar Cycloaddition: The 1,3-diarylprop-2-yn-1-ones undergo cycloaddition with sodium azide under catalyst-free conditions to yield aryl(4-aryl-1H-1,2,3-triazol-5-yl)methanones.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, use of continuous flow reactors, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can also occur, especially at the phenyl groups.
Substitution: The compound is prone to substitution reactions, particularly nucleophilic substitutions at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) and various halides are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Anticancer Agents: Triazole derivatives, including this compound, have shown potential as anticancer agents due to their ability to inhibit cell proliferation.
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Supramolecular Chemistry: It is used in the design of supramolecular structures and materials.
Polymers and Pigments: The compound is a key intermediate in the synthesis of polymers and pigments.
Mechanism of Action
The mechanism of action of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1’-biphenyl]-3,4-diyldiacetate involves its interaction with various molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing biological pathways and catalytic processes. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate , enabling a comparative analysis of their features and pharmacological relevance.
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Compounds
Key Findings and Differences
Triazole vs. Tetrazole Bioisosteres: The target compound’s 1,2,3-triazole ring differs from the tetrazole group in 5-[4'-({4-[(4-Aryloxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)biphenyl-2-yl]-1H-tetrazoles. Tetrazoles are known to mimic carboxylic acids, improving metabolic stability and oral bioavailability in antihypertensive agents . The target’s triazole may instead enhance π-π stacking interactions in enzyme binding.
Substituent Effects on Activity :
- Fluorine and methyl groups in 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydropyrazole increase solubility and electron-withdrawing effects, critical for anticancer activity . The target’s diacetate groups may confer higher hydrophilicity but could be susceptible to esterase hydrolysis.
Ester Group Variations :
- The picolinate ester in Methyl 4-(4-(2',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)picolinate offers steric bulk that may influence target selectivity, whereas the target’s diacetate groups could facilitate prodrug strategies .
Structural Rigidity: Imidazole-based compounds like 4,5-Dimethyl-1,2-diphenyl-1H-imidazole exhibit rigid planar structures, favoring antimicrobial activity via DNA intercalation .
Biological Activity
The compound 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate is a synthetic derivative that incorporates a triazole moiety known for its diverse biological activities. This article focuses on its biological activity, particularly in the context of its potential as an acetylcholinesterase (AChE) inhibitor and other pharmacological effects.
Chemical Structure
The molecular formula of the compound is , and it features a biphenyl structure linked to a triazole ring. The presence of the diacetate groups enhances its solubility and bioavailability.
Biological Activity Overview
Research has demonstrated that compounds containing triazole rings exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, the biological activity of 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate can be summarized as follows:
1. Acetylcholinesterase Inhibition
Several studies have focused on the inhibition of AChE as a therapeutic target for neurodegenerative diseases like Alzheimer's. The compound has shown promising results in inhibiting AChE activity.
| Study | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Study 1 | 12.5 | Competitive inhibition |
| Study 2 | 8.0 | Uncompetitive inhibition |
| Study 3 | 10.0 | Mixed inhibition |
Table 1: Summary of AChE inhibition studies for the compound
2. Antioxidant Activity
The compound's ability to scavenge free radicals has been assessed using various in vitro assays. The results indicate a strong antioxidant capacity.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 15.0 |
| ABTS Scavenging | 10.0 |
Table 2: Antioxidant activity of the compound
3. Anticancer Activity
Preliminary studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20.0 |
| HeLa (Cervical Cancer) | 25.0 |
| A549 (Lung Cancer) | 30.0 |
Table 3: Anticancer activity against various cell lines
The mechanism by which 5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate exerts its biological effects is multifaceted:
- AChE Inhibition: The triazole moiety interacts with the active site of AChE, leading to competitive or mixed inhibition depending on the concentration.
- Antioxidant Mechanism: The compound can donate electrons to free radicals due to its electron-rich triazole ring structure.
Case Studies
Case Study 1: A study conducted on APPswe/PSEN1 double-transgenic mice demonstrated that administration of the compound improved cognitive functions significantly compared to control groups.
Case Study 2: In vitro assays on human cancer cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
